Capsaicin-5,7-dene

Description

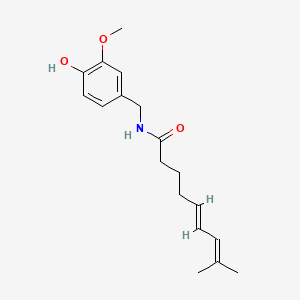

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+ |

InChI Key |

ACIASPYZQZVRFK-GQCTYLIASA-N |

Isomeric SMILES |

CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |

Canonical SMILES |

CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Capsaicin 5,7 Dene

Advanced Spectroscopic Characterization Methodologies

The precise structure of a novel compound like Capsaicin-5,7-dene would be determined through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

One-dimensional ¹H NMR would reveal the chemical shifts and coupling constants of the protons. The introduction of an additional double bond in the acyl chain would be expected to produce distinct signals for the olefinic protons at the 5, 6, 7, and 8 positions. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would be crucial to establish proton-proton couplings, confirming the sequence of the acyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link the proton signals to their directly attached carbons and to carbons two or three bonds away, respectively. This would allow for the unambiguous assignment of the carbon skeleton, including the carbonyl group, the aromatic ring, and the unsaturated fatty acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Vanillyl Group | Aromatic C-H | 6.75 - 6.85 | 110 - 121 |

| Methoxy (-OCH₃) | ~3.85 | ~56 | |

| Methylene (-CH₂-) | ~4.35 | ~44 | |

| Amide Linkage | Amide N-H | 5.9 - 6.1 | - |

| Carbonyl (C=O) | - | ~173 | |

| Acyl Chain | Olefinic C-H (C5-C8) | 5.3 - 6.5 | 125 - 140 |

| Allylic (-CH₂-) | 2.0 - 2.3 | 30 - 35 |

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement for this compound, allowing for the determination of its molecular formula.

Tandem mass spectrometry (MS/MS) would be employed to gain further structural insights. By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. Key fragment ions would be expected from the cleavage of the amide bond, yielding the vanillylamine (B75263) moiety and the unsaturated acylium ion. The fragmentation pattern of the acyl chain itself would provide confirmation of the positions of the double bonds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FTIR spectroscopy of this compound would be expected to show strong absorption bands corresponding to the O-H stretch of the phenolic group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend/C-N stretch (Amide II band). The aromatic C-H and C=C stretching vibrations, as well as the C-O stretches of the ether and phenol, would also be prominent. The presence of the conjugated diene system in the acyl chain would likely give rise to distinct C=C stretching vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. It would provide strong signals for the C=C bonds of the aromatic ring and the conjugated diene system in the acyl chain, as well as for the C-C backbone.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3300 - 3400 (broad) | Weak |

| Amide N-H | Stretch | ~3300 | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 (strong) |

| Amide C=O | Stretch (Amide I) | ~1650 | ~1650 |

| Alkene C=C | Stretch | 1600 - 1650 | 1600 - 1650 (strong) |

| Amide N-H bend | Amide II | ~1550 | Weak |

| Aromatic C=C | Stretch | 1500 - 1600 | 1500 - 1600 (strong) |

Computational Chemistry for Structural and Conformational Prediction

In conjunction with experimental techniques, computational chemistry provides powerful tools for predicting the three-dimensional structure and dynamic behavior of molecules. For a novel compound like this compound, these methods would be invaluable for understanding its properties at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. By performing geometry optimization calculations using DFT, the lowest energy (ground state) conformation of this compound can be predicted. These calculations would reveal bond lengths, bond angles, and dihedral angles with high accuracy.

The choice of functional and basis set would be critical for obtaining reliable results. For example, the B3LYP functional with a 6-31G(d,p) basis set is a common choice for organic molecules. The calculations would likely predict a largely planar conformation for the conjugated diene system and the amide group to maximize electronic delocalization. The orientation of the vanillyl group relative to the acyl chain would also be a key outcome of these calculations. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the proposed structure.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the molecule's ground state, molecular dynamics (MD) simulations can be used to explore its conformational landscape and dynamic behavior over time. By simulating the motion of the atoms in the molecule, MD can reveal the different conformations that this compound can adopt at a given temperature.

MD simulations would be particularly useful for understanding the flexibility of the acyl chain and the potential for rotation around the various single bonds. The results of these simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This would allow for the identification of low-energy conformers and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with biological targets.

Based on a comprehensive search of available scientific literature, there is no specific research published on the structural elucidation, conformational analysis, or Quantitative Structure-Activity Relationship (QSAR) of the chemical compound This compound .

While "this compound" is recognized as a chemical entity and is available from some chemical suppliers, it appears to be a minor or novel analogue of capsaicin (B1668287) that has not yet been the subject of detailed, publicly available scientific investigation. scientificlabs.co.ukchemicalbook.comscientificlabs.comchemicalbook.comlgcstandards.comlgcstandards.com The molecular formula for this compound is listed as C18H25NO3. lgcstandards.comlgcstandards.com

Extensive research, including structural elucidation, conformational analysis, and QSAR studies, has been conducted on the parent compound, capsaicin , and its various other analogues. researchgate.netacs.orgnih.govacs.orgacs.org These studies are crucial for understanding the interaction of capsaicinoids with their biological targets, such as the TRPV1 receptor, and for the rational design of new analgesic agents. acs.orgdrugbank.comnih.gov However, as per the specific constraints of the request to focus solely on "this compound," the detailed findings from research on capsaicin and other analogues cannot be presented.

Therefore, the requested article on the "" with a subsection on "Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks" cannot be generated due to the absence of specific scientific data for this particular compound in the public domain.

Synthetic Pathways and Chemical Modifications of Capsaicin 5,7 Dene

Strategies for De Novo Synthesis of Capsaicin-5,7-dene

The de novo synthesis of this compound would logically proceed by forming an amide bond between two key precursors: vanillylamine (B75263) and a deca-5,7-dienoic acid derivative. The primary challenge lies in the stereocontrolled synthesis of the dienyl acyl chain.

Precursor Identification and Elaboration for Dienyl Moieties

The central precursor for the acyl chain is deca-5,7-dienoic acid. The synthesis of conjugated dienes can be approached through several methods, often focusing on olefination reactions or metal-catalyzed cross-couplings.

Wittig-type Reactions: A common strategy involves the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) olefination. For instance, a C6 phosphonium (B103445) salt or phosphonate (B1237965) ester could be reacted with a C4 aldehyde bearing the carboxylic acid (or a protected form). The stereochemical outcome of the newly formed double bonds is a critical consideration.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods offer powerful tools for constructing dienes. Palladium- or nickel-catalyzed reactions, such as Suzuki or Negishi couplings, can be employed. For example, a vinyl-boron or vinyl-zinc species could be coupled with a vinyl halide to form the diene system. Recent advancements have focused on achieving high regio- and stereoselectivity in these transformations. nih.gov

Sulfolene Chemistry: The cheletropic reaction of sulfolenes (butadiene sulfones) provides a reliable method for generating conjugated dienes. nih.govoup.com Alkylation of a 3-sulfolene (B121364) followed by thermal extrusion of sulfur dioxide can produce the desired diene with predictable stereochemistry. oup.com This approach is particularly useful for accessing specific isomers of the diene system. nih.govoup.com

Coupling Reactions for Amide Bond Formation

Once the deca-5,7-dienoic acid is prepared, it must be coupled with vanillylamine to form the final amide bond. Capsaicinoids are fundamentally amides formed from the condensation of vanillylamine and a fatty acid. mdpi.com

The synthesis can be achieved through several established methods:

Acyl Chloride Method: The dienoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with vanillylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.

Carbodiimide (B86325) Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine. Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included to improve efficiency and suppress side reactions.

Enzymatic Synthesis: Biocatalytic methods using lipases have emerged as a greener alternative for synthesizing capsaicin (B1668287) analogs. researchgate.net Lipases can catalyze the amidation of vanillylamine with fatty acids or their esters in non-aqueous solvents, offering high specificity under mild conditions. researchgate.netnih.gov For example, immobilized Mucor miehei lipase (B570770) has been shown to be effective in synthesizing capsaicin analogs. researchgate.net

A summary of potential amide coupling reagents is presented below.

Table 1: Common Reagents for Amide Bond Formation| Coupling Reagent/Method | Activating Agent | Additive (Optional) | Key Characteristics |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | None | Highly reactive, may not be suitable for sensitive substrates. |

| Carbodiimide | EDC or DCC | HOBt, DMAP | Mild conditions, widely applicable, EDC byproducts are water-soluble. |

| Phosphonium Salts | BOP, PyBOP | None | High efficiency, but byproducts can be difficult to remove. |

| Enzymatic | Lipase (e.g., Novozym 435) | None | Environmentally friendly, high specificity, mild reaction conditions. |

Stereoselective Synthesis Approaches for Chiral Centers

The "this compound" molecule itself is achiral, assuming the dienyl chain is unsubstituted. However, the stereochemistry of the two double bonds (E/Z isomerism) is a critical factor. There are four possible stereoisomers: (5E,7E), (5E,7Z), (5Z,7E), and (5Z,7Z). Controlling this stereochemistry is a key synthetic challenge.

Stereoselective Olefinations: The HWE reaction often favors the formation of (E)-alkenes. By carefully selecting the phosphonate reagent and reaction conditions, specific isomers can be targeted.

Catalytic Methods: Significant progress has been made in the stereoselective synthesis of conjugated dienes using metal catalysis. Nickel-catalyzed aryl-to-vinyl migration/reductive cross-coupling has been shown to produce multisubstituted conjugated dienes with excellent Z/E stereoselectivity. figshare.comacs.org Similarly, palladium-catalyzed reactions involving the ring-opening of sulfolenes can provide access to dienes with high stereocontrol. nih.gov Photo-driven sequential sigmatropic rearrangements have also been developed as a highly stereoselective method for synthesizing polysubstituted conjugated dienes. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies on capsaicin analogs are crucial for understanding their interaction with biological targets, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The capsaicin molecule is typically divided into three regions for SAR analysis: the aromatic A-region, the amide B-region, and the hydrophobic C-region (the acyl chain). mdpi.comresearchgate.netresearchgate.net

Modification of the Aromatic Moiety

The vanillyl group (A-region) is essential for potent activity at the TRPV1 receptor. mdpi.comnih.gov

Phenolic Hydroxyl Group: The 4-hydroxyl group is critical. Its hydrogen-bond donating and accepting properties are key for agonist activity. mdpi.comnih.gov Removal or alkylation of this group significantly reduces potency. nih.gov

Methoxy Group: The 3-methoxy group also plays an important role. Analogs where this group is removed or shifted show reduced activity. nih.gov However, replacing it with a hydroxyl group to form a catechol structure can result in compounds with comparable in-vitro potency. nih.gov

Ring Substitution: Modifications at other positions on the aromatic ring (2, 5, and 6) generally lead to a decrease in activity, indicating stringent binding requirements in this region. nih.gov

Table 2: SAR Findings for A-Region Modifications of Capsaicin Analogs

| Modification | Position(s) | Effect on TRPV1 Agonist Potency | Reference |

|---|---|---|---|

| Removal of -OH | 4 | Greatly Reduced | nih.gov |

| Alkylation of -OH (e.g., -OCH₃) | 4 | Greatly Reduced | nih.gov |

| Removal of -OCH₃ | 3 | Reduced | nih.gov |

| Replacement of -OCH₃ with -OH | 3 | Approximately Equal (in vitro) | nih.gov |

| Substitution | 2, 5, or 6 | Reduced | nih.gov |

Alterations to the Alkene Side Chain

The hydrophobic acyl chain (C-region) is a major determinant of potency and can be readily modified to tune the properties of the molecule. nih.gov For this compound, this would involve changes to the deca-5,7-dienyl moiety.

Chain Length: The length of the acyl chain is crucial. For many capsaicinoids, optimal activity is observed with chain lengths between 8 and 12 carbons. mdpi.comnih.gov

Unsaturation: The presence, number, and position of double bonds significantly influence activity. In natural capsaicin, the single double bond in the C9 chain is important. Introducing a conjugated diene system, as in this compound, would create a more rigid structure that could alter binding affinity and efficacy at the TRPV1 receptor.

Stereochemistry: The geometry of the double bonds (E vs. Z) can have a profound impact. For many biologically active dienes, the all-E configuration is the most active, but this is not a universal rule. The synthesis of all four possible stereoisomers of the 5,7-diene would be essential for a thorough SAR study. For example, studies on decadienoic acid have shown that different isomers can have distinct biological activities. researchgate.net

By systematically synthesizing and testing analogs with these modifications, researchers could build a detailed SAR profile for the this compound scaffold, leading to a deeper understanding of the structural requirements for activity at the TRPV1 receptor and potentially other biological targets.

Amide Linkage Modifications

Modifications to the amide linkage in capsaicin analogues are a key area of research for altering the compound's properties. The amide bond is a crucial structural feature for the biological activity of capsaicinoids. researchgate.net

Researchers have synthesized N-AVAM (N-(4-hydroxy-3-methoxybenzyl)) capsaicin analogues through various methods. One approach involves the reaction of vanillylamine with fatty acid esters using lipase enzymes, such as Lipase AK or Lipase PS, in a two-phase system. nih.gov The addition of N,N-diisopropylethylamine (DIPEA) is necessary to release the vanillylamine from its hydrochloride salt. nih.gov This biocatalytic method has been used to produce moderate yields (40–59%) of certain capsaicin analogues. nih.gov

Another method for amide bond formation is the use of coupling agents. The HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reagent has been employed to create N-AVAM capsaicin analogues. nih.gov In this process, a fatty acid is reacted with vanillylamine in the presence of HATU and DIPEA in anhydrous dimethylformamide (DMF) to achieve high yields of the desired N-AVAM capsaicin analogues. nih.gov

Reverse amides of capsaicin have also been synthesized. One method involves reacting ethyl homovanillate with a desired amine at a high temperature (170 °C), which proceeds without the need for tertiary amines or carbodiimide catalysts. nih.gov The resulting N-AVAM capsaicin compounds can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Table 1: Examples of Amide Linkage Modifications in Capsaicin Analogues

| Starting Materials | Reagents/Catalysts | Resulting Analogue Type | Reference |

|---|---|---|---|

| Vanillylamine hydrochloride, Fatty acid esters | Lipase AK or Lipase PS, N,N-diisopropylethylamine (DIPEA) | N-AVAM capsaicin analogues | nih.gov |

| Fatty acid, Vanillylamine | HATU, DIPEA, Anhydrous DMF | N-AVAM capsaicin analogues | nih.gov |

| Ethyl homovanillate, Amine | High temperature (170 °C) | Reverse amides of N-AVAM capsaicin | nih.gov |

Isolation and Purification Methodologies

The isolation and purification of capsaicinoids from natural sources or synthetic reaction mixtures involve a combination of extraction and chromatographic techniques.

Chromatographic Techniques for Impurity Separation

High-performance liquid chromatography (HPLC) is a widely used and accurate method for the separation and quantification of capsaicin and its analogues. waters.com Various HPLC methods have been developed for this purpose. For instance, a modular HPLC system with a C18 column can be used with a gradient mobile phase of water and methanol (B129727) to separate capsaicin and dihydrocapsaicin (B196133). waters.com

Ultra-fast liquid chromatography (UFLC) offers a sensitive and precise method for the separation, identification, and quantification of capsaicinoids. mdpi.com A common mobile phase for this technique is a binary mixture of 1% acetic acid in water and acetonitrile. mdpi.com This method allows for the separation of capsaicin and dihydrocapsaicin in under 15 minutes. mdpi.com

Micellar liquid chromatography (MLC) presents a cost-effective and less hazardous alternative to traditional HPLC. jpionline.org A mobile phase consisting of sodium dodecyl sulfate, a buffer salt like sodium dihydrogen phosphate, and an organic modifier such as n-butanol can be used to simultaneously estimate topotecan (B1662842) and capsaicin. jpionline.org

Countercurrent chromatography (CCC) is another effective technique. High-speed countercurrent chromatography (HSCCC) has been successfully applied to purify capsaicin and dihydrocapsaicin from crude capsaicinoid crystals, yielding purities up to 98.31% and 96.68%, respectively. nih.gov

Table 2: Chromatographic Techniques for Capsaicinoid Separation

| Technique | Mobile Phase/Solvent System | Compound(s) Separated | Reference |

|---|---|---|---|

| HPLC | Water and Methanol (gradient) | Capsaicin, Dihydrocapsaicin | waters.com |

| UFLC | 1% Acetic Acid (aq) and Acetonitrile | Capsaicin, Dihydrocapsaicin | mdpi.com |

| MLC | Sodium dodecyl sulfate, Sodium dihydrogen phosphate, n-butanol | Topotecan, Capsaicin | jpionline.org |

| HSCCC | Not specified in abstract | Capsaicin, Dihydrocapsaicin | nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is a crucial step for obtaining high-purity capsaicin. One method involves dissolving crude capsaicin in a mixed solvent, such as n-hexane and ethanol (B145695), and then cooling the solution to induce crystallization. google.com For example, dissolving crude capsaicin in a mixture of n-hexane and ethanol at 20°C, followed by cooling to -10°C over 5 hours, can yield high-purity crystals. google.com Another protocol uses a cyclohexane (B81311) and ether solvent system, with crystallization occurring as the temperature is lowered to 0°C over 7 hours. google.com

A two-step enrichment method involving alkali extraction and acid precipitation can be used to obtain capsaicinoid crystals from extracts before final purification. nih.gov The process of saponification with sodium hydroxide, followed by pH adjustment with hydrochloric acid, can also be used to induce crystallization and achieve high purity. spkx.net.cn

Recrystallization is often performed to further purify the compound. For instance, after initial extraction and concentration, recrystallization from a solvent like xylene can be repeated to obtain high-purity capsaicin. google.com

Table 3: Crystallization Protocols for Capsaicin

| Solvent System | Temperature Profile | Outcome | Reference |

|---|---|---|---|

| n-Hexane and Ethanol | Dissolve at 20°C, cool to -10°C over 5 hours | High-purity natural capsaicin compound crystals | google.com |

| Cyclohexane and Ether | Dissolve at 35°C, cool to 0°C over 7 hours | High-purity natural capsaicin compound crystals | google.com |

| Methanol, Sodium Hydroxide, Hydrochloric Acid | Saponification at 50°C, pH adjustment at 5°C | Capsaicin with 97.87% purity | spkx.net.cn |

| Xylene | Not specified | High-purity capsaicin (≥98%) | google.com |

Biological Activity Screening and Mechanistic Hypothesis Generation

In Vitro Screening Models for Potential Bioactivity

In vitro screening provides a foundational understanding of a compound's biological effects in a controlled laboratory setting.

Given its structural similarity to capsaicin (B1668287), a primary target for investigation would be the Transient Receptor Potential (TRP) family of ion channels, particularly TRPV1, the capsaicin receptor. Receptor binding assays would be employed to determine if Capsaicin-5,7-dene can bind to and potentially modulate the activity of these channels. These assays measure the displacement of a known radiolabeled ligand from the receptor by the test compound.

Hypothetical Receptor Binding Data for this compound

| Target Receptor | Assay Type | Predicted Outcome |

|---|---|---|

| TRPV1 | Competitive Binding Assay | Potential for binding, affinity to be determined |

| TRPA1 | Competitive Binding Assay | Possible cross-reactivity, lower affinity expected |

The potential for this compound to act as an enzyme inhibitor would be another critical area of investigation. A broad panel of enzymes could be screened, with a particular focus on those involved in inflammatory and metabolic pathways, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Potential Enzyme Inhibition Screening Targets for this compound

| Enzyme Target | Assay Principle | Potential Effect |

|---|---|---|

| COX-1/COX-2 | Measurement of prostaglandin (B15479496) synthesis | Possible inhibition |

| 5-LOX | Measurement of leukotriene production | Possible inhibition |

To understand the broader cellular effects of this compound, studies would focus on its ability to modulate key signaling pathways. This would involve treating specific cell lines with the compound and measuring the activation or inhibition of pathways such as NF-κB, MAPK, and PI3K/Akt using techniques like Western blotting or reporter gene assays.

Enzyme Inhibition Assays

Theoretical Mechanistic Insights Based on Structural Analogues

In the absence of empirical data, computational modeling provides a powerful tool for predicting the biological interactions of this compound based on its structure.

Ligand-receptor interaction modeling would be used to create a three-dimensional representation of how this compound might fit into the binding pocket of a target receptor like TRPV1. This modeling would analyze the potential hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the receptor. The presence of the conjugated diene system in the acyl chain of this compound is a key structural difference from capsaicin that would be a central focus of this modeling.

Molecular docking simulations are a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, these simulations would be run against a library of known protein structures to predict potential biological targets. The results would be ranked based on binding energy scores, providing a prioritized list of proteins for subsequent experimental validation.

Hypothetical Molecular Docking Results for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| TRPV1 | -8.5 | Tyr511, Ser512, Thr550 |

| COX-2 | -7.2 | Arg120, Tyr355, Ser530 |

Comparative Analysis with Capsaicin and Other Capsaicinoids

The biological activity of capsaicinoids is intrinsically linked to their chemical structure, particularly their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. nih.govbiorxiv.org This receptor is a non-selective cation channel that, when activated, leads to an influx of ions, primarily calcium, resulting in the sensation of heat and pain. nih.govmit.edu The structure of capsaicinoids can be divided into three main regions: the aromatic A-ring, the amide bond in the B-region, and the hydrophobic alkyl tail in the C-region. researchgate.net Modifications in any of these regions can significantly alter the compound's potency and efficacy as a TRPV1 agonist. researchgate.netnih.gov

"this compound," as a hypothetical derivative, is presumed to have two additional double bonds within the aromatic ring of capsaicin, creating a cyclohexadiene structure. This alteration in the A-ring would significantly impact the electronic and conformational properties of the molecule. The planarity and aromaticity of the vanilloid head group are considered crucial for potent TRPV1 activation. nih.gov

Compared to capsaicin, which is a potent TRPV1 agonist, "this compound" would be hypothesized to have a significantly lower affinity for the TRPV1 receptor. The introduction of the diene system would disrupt the flat, aromatic nature of the ring, which is essential for optimal binding within the capsaicin-binding pocket of TRPV1. biorxiv.org This structural change could lead to a decrease in the efficiency of receptor activation, resulting in a lower maximal response.

Other naturally occurring capsaicinoids, such as dihydrocapsaicin (B196133) and nordihydrocapsaicin, exhibit similar biological activities to capsaicin, though they can differ in potency. nih.govnih.gov These compounds share the same vanillyl amide structure but vary in the length and saturation of their alkyl tails. nih.gov The proposed structural change in "this compound" is in the aromatic head, a modification known to have a more profound impact on activity than changes in the tail. nih.gov Therefore, it is plausible that "this compound" would be a much weaker agonist than both capsaicin and other common capsaicinoids.

A hypothetical comparative analysis of the biological activity of these compounds is presented in the table below. The half-maximal effective concentration (EC50) is a measure of a compound's potency, with a lower value indicating higher potency.

| Compound | Hypothetical EC50 (nM) for TRPV1 Activation | Relative Potency (Capsaicin = 1) | Predicted Maximal Response |

|---|---|---|---|

| Capsaicin | 100 | 1 | 100% |

| Dihydrocapsaicin | 150 | 0.67 | ~95% |

| Nordihydrocapsaicin | 200 | 0.5 | ~90% |

| This compound | >10,000 | <0.01 | <20% |

Electrophysiological Approaches for Ion Channel Activity (if relevant to hypothesis)

Given the hypothesis that "this compound" interacts with the TRPV1 ion channel, electrophysiological techniques would be the most direct way to test its activity. These methods allow for the precise measurement of ion channel function in response to a chemical stimulus.

Patch-Clamp Techniques on Expressed Receptors

Patch-clamp electrophysiology is a powerful technique for studying ion channels. nanion.dejst.go.jp In a whole-cell patch-clamp experiment, a small glass micropipette forms a high-resistance seal with the membrane of a cell expressing the receptor of interest, in this case, TRPV1. mdpi.com This allows for the control of the membrane potential and the measurement of the total current flowing through all the ion channels in the cell's membrane.

To test the activity of "this compound," human embryonic kidney (HEK293) cells could be transfected to express human TRPV1 channels. Application of "this compound" to these cells would be expected to elicit an inward current at negative membrane potentials, characteristic of TRPV1 activation. mdpi.comembopress.org The magnitude of this current would be directly proportional to the number of activated channels and their conductance.

A comparative experiment would involve applying known concentrations of capsaicin and "this compound" to different cells and measuring the resulting current densities (current normalized to cell size). It is hypothesized that "this compound" would induce significantly smaller current densities compared to capsaicin at equivalent concentrations, reflecting its lower potency and efficacy. The experiment could also investigate desensitization, a process where the channel becomes less responsive to repeated applications of the agonist, which is a known characteristic of capsaicin's effect on TRPV1. mit.edunih.gov

The following table presents hypothetical data from such a patch-clamp experiment.

| Compound (at 1 µM) | Peak Inward Current Density (pA/pF) | Desensitization after 1 min (%) |

|---|---|---|

| Control (Vehicle) | < 5 | N/A |

| Capsaicin | 250 ± 30 | 75 ± 5 |

| This compound | 15 ± 5 | Potentially lower due to weak activation |

Calcium Imaging Studies

Calcium imaging is a complementary technique that allows for the visualization of changes in intracellular calcium concentration, which is a direct consequence of TRPV1 activation. nih.govresearchgate.net TRPV1 is highly permeable to calcium ions. nih.gov Cells expressing TRPV1 are loaded with a fluorescent calcium indicator dye that increases its fluorescence intensity upon binding to calcium. mdpi.com

When an agonist is applied, the opening of TRPV1 channels leads to calcium influx and a measurable increase in fluorescence. mit.edunih.gov This technique is particularly useful for high-throughput screening of compounds for their ability to activate TRPV1. biorxiv.org

In a calcium imaging study, cells expressing TRPV1 would be exposed to "this compound," and the change in fluorescence would be monitored over time. The expected result, in line with the hypothesis, is that "this compound" would cause a much smaller and potentially slower increase in intracellular calcium compared to capsaicin. This would confirm the findings from the patch-clamp experiments and provide further evidence for its weak agonist activity at the TRPV1 receptor.

The table below shows hypothetical results from a calcium imaging experiment, where the response is measured as the change in fluorescence ratio.

| Compound (at 1 µM) | Peak Change in Fluorescence Ratio (F/F0) | Time to Peak (seconds) |

|---|---|---|

| Control (Vehicle) | 1.05 ± 0.02 | N/A |

| Capsaicin | 3.5 ± 0.4 | 15 ± 3 |

| This compound | 1.2 ± 0.1 | > 60 |

Role and Significance As an Impurity or Synthetic Intermediate

Impact of Capsaicin-5,7-dene on the Purity Profile of Natural Capsaicin (B1668287) Extracts

The identification and quantification of capsaicin and its related impurities rely on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for separating capsaicinoids. researchgate.netoup.com When coupled with mass spectrometry (LC-MS or LC-MS/MS), it provides a powerful tool for the structural elucidation of known and unknown compounds, including potential impurities like this compound. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for analyzing capsaicinoids, though it may require derivatization to increase the volatility of the compounds. bezmialemscience.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, offers a non-destructive method for the structural characterization and quantification of capsaicinoids and can be instrumental in identifying the unique structural features of impurities. researchgate.net

While these methods are routinely used for general capsaicinoid profiling, specific validated methods for the targeted detection and quantification of this compound are not prominently featured in the scientific literature. Its identification would likely occur during comprehensive impurity profiling studies of capsaicin samples.

Analytical Methods for Impurity Profiling

Utility in the Synthetic Chemistry of Capsaicin and Related Compounds

The potential of this compound as a synthetic intermediate offers an avenue for the creation of novel capsaicin analogues. The unsaturation in its fatty acid tail presents reactive sites for further chemical modification.

Advanced Methodological Considerations for Future Research

High-Throughput Screening (HTS) Platforms for Analog Discovery

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of compounds for a specific biological activity. eatris.eu For the discovery of novel capsaicin (B1668287) analogs, HTS platforms can be designed to screen for compounds that modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1), the primary receptor for capsaicin. acs.orgmdpi.com These platforms can utilize various assay formats, including:

Cell-based assays: These assays use engineered cell lines that express the TRPV1 receptor. The activation of the receptor by a compound can be measured by detecting changes in intracellular calcium levels using fluorescent dyes. This method allows for the screening of large libraries of compounds to identify new agonists or antagonists of the TRPV1 receptor. acs.org

Biochemical assays: These assays directly measure the binding of a compound to the purified TRPV1 protein. While more challenging to develop, they can provide direct evidence of a compound-receptor interaction.

The development of robust HTS assays is essential for exploring the vast chemical space around the capsaicin scaffold to discover new analogs with potentially improved therapeutic properties. eatris.eu

In Silico Drug Discovery Workflows for Target Identification

In silico drug discovery, which utilizes computational methods, plays a pivotal role in modern pharmaceutical research by streamlining the identification of potential drug candidates and their biological targets. arxiv.orgtaylorfrancis.com For capsaicin and its analogs, these workflows can predict how the compounds will interact with various proteins in the body.

Key in silico techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like capsaicin) when bound to a target protein. For instance, molecular docking studies have been used to understand the binding of capsaicin to the TRPV1 receptor and other potential targets like the VEGF receptor. frontiersin.orgnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then be used to search for other molecules with similar properties. taylorfrancis.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the interaction. nih.gov

These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for further experimental testing and providing insights into their mechanisms of action. arxiv.orgtaylorfrancis.com

Advanced Mass Spectrometry for Metabolomic Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Advanced mass spectrometry (MS) techniques are central to this field, offering high sensitivity and resolution for identifying and quantifying a wide range of metabolites. mdpi.com

In the context of capsaicin research, MS-based metabolomics can be used to:

Trace the metabolic fate of capsaicin: By analyzing biological samples (e.g., plasma, skin) after capsaicin administration, researchers can identify the various metabolites produced as the body processes the compound. nih.gov

Identify metabolic pathways affected by capsaicin: Studies have used techniques like Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) to analyze changes in the metabolic profiles of plasma and skin in response to capsaicin. nih.gov These studies have revealed that capsaicin can influence pathways such as pyruvate (B1213749) metabolism and sphingolipid metabolism. nih.gov

Discover biomarkers of capsaicin activity: Changes in specific metabolite levels could serve as biomarkers to indicate the physiological effects of capsaicin.

The data generated from metabolomic studies provide a comprehensive view of the systemic effects of capsaicin and its analogs. nih.govnih.gov

Cryo-Electron Microscopy or X-ray Crystallography for Receptor-Ligand Complex Determination

To fully understand how capsaicin and its analogs exert their effects, it is crucial to determine the three-dimensional structure of their complexes with their receptor targets at an atomic level. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the primary techniques for this purpose.

X-ray Crystallography: This technique has been instrumental in revealing the binding modes of various ligands to their receptors. For the TRPV1 receptor, crystallographic studies have provided detailed insights into how capsaicin and other vanilloids interact with the binding pocket. acs.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for determining the structures of large, flexible membrane proteins like TRPV1, which can be challenging to crystallize. nih.govpsu.edu This technique has provided high-resolution structures of the TRPV1 channel in different conformational states, shedding light on its gating mechanism. nih.gov

The structural information obtained from these techniques is invaluable for structure-based drug design, enabling the rational design of new capsaicin analogs with tailored properties. acs.orgesrf.fr

Conclusion and Future Research Directions

Summary of Current Understanding and Gaps in Knowledge

Capsaicin-5,7-dene is a recognized, yet poorly characterized, compound within the broader family of capsaicinoids. Current scientific and commercial data identify it primarily as an impurity of Capsaicin (B1668287) and a chemical intermediate. impurity.comimpurity.comchembuyersguide.com It is listed by several chemical suppliers, often with the specific catalog number C755350 and the molecular formula C18H25NO3. chembuyersguide.comscintila.czbiomall.inlgcstandards.com Its name suggests a capsaicin analogue containing two additional double bonds in the fatty acid tail at the 5 and 7 positions, a structural variation from the more common capsaicin and dihydrocapsaicin (B196133) which together constitute about 90% of the capsaicinoids found in chili peppers. impurity.comnih.govwikipedia.org

Despite its availability as a research chemical, a significant gap exists in the scientific literature regarding its specific properties and biological activities. lgcstandards.com There is a profound lack of published academic studies focusing on its synthesis, isolation from natural sources, or its pharmacological profile. While extensive research exists for other novel capsaicinoid derivatives and their potential as analgesic, anti-inflammatory, and antibacterial agents, this compound remains largely unexplored. researchgate.netfrontiersin.orgnih.gov This absence of data means that its pungency, interaction with the TRPV1 receptor, and potential therapeutic effects are entirely unknown, representing a substantial void in the current understanding of capsaicinoid structure-activity relationships.

Proposed Avenues for Comprehensive Academic Investigation

The scarcity of information on this compound necessitates a foundational research program to elucidate its fundamental characteristics. A systematic approach to its investigation should be prioritized, beginning with its basic chemical and biological properties.

Proposed Research Areas:

Chemical Synthesis and Purification: Development and optimization of a reliable synthesis pathway for this compound are paramount. While it is known to be an intermediate for its own synthesis, detailed methodologies are not publicly available. impurity.comimpurity.com An efficient synthesis would enable the production of sufficient quantities for comprehensive testing.

Structural Elucidation: Confirmation of its proposed structure using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is a critical first step. frontiersin.orgfrontiersin.org

Natural Occurrence and Isolation: Investigations should be undertaken to confirm its presence and concentration as an impurity in various species of Capsicum. impurity.comchembuyersguide.com Developing methods to isolate it from natural sources could provide an alternative to full chemical synthesis.

Pharmacological Screening: A broad-spectrum screening of its biological activities is essential. This should include, but not be limited to, assessing its potential as an anti-inflammatory, analgesic, and antimicrobial agent, which are known activities of other capsaicinoids. nih.govresearchgate.netfrontiersin.org

TRPV1 Receptor Interaction: A crucial study would be to determine its affinity and efficacy as an agonist or antagonist at the TRPV1 receptor, the primary target for pungent capsaicinoids. This would provide fundamental insight into its potential pungency and mechanism of action for pain relief. nih.gov

Potential Theoretical Applications and Research Hypotheses for this compound

Based on the known bioactivities of its parent compound, Capsaicin, and other analogues, several research hypotheses can be formulated for this compound. These hypotheses provide a framework for future studies to explore its unique potential.

Research Hypotheses:

Altered Potency and Pungency: It is hypothesized that the conjugated double bond system (diene) in the acyl chain of this compound significantly alters its interaction with the TRPV1 receptor compared to Capsaicin. This structural change could lead to either increased or decreased potency and pungency, potentially resulting in a novel analgesic with a more favorable therapeutic window. The development of capsaicin analogues with reduced pungency is a key area of research. researchgate.net

Novel Pharmacokinetic Profile: The altered lipophilicity and rigidity of the acyl tail due to the diene structure may lead to a different pharmacokinetic profile (absorption, distribution, metabolism, excretion) compared to other capsaicinoids. This could influence its suitability for different therapeutic applications.

Enhanced Antimicrobial or Insecticidal Activity: The specific chemical structure of this compound might confer enhanced activity against specific bacterial strains or insect pests. Research has shown that novel capsaicin derivatives can exhibit potent and sometimes selective bactericidal properties. frontiersin.orgfrontiersin.org

Unique Anti-cancer Properties: Many capsaicin derivatives have been investigated for their antiproliferative effects on cancer cell lines. researchgate.netnih.gov It is hypothesized that this compound could exhibit a unique profile of cytotoxicity against various cancer cell lines, warranting investigation as a potential lead compound in oncology.

These hypotheses, if investigated, could position this compound as a valuable molecule in pharmacology and agricultural science, moving it from a mere chemical catalog entry to a compound of significant scientific interest.

Data Tables

Table 1: Summary of Known Information for this compound

| Attribute | Information | Source(s) |

|---|---|---|

| Compound Name | This compound | impurity.comscintila.cz |

| Alternate Name | Capsaicin-5,7-diene | chembuyersguide.com |

| Molecular Formula | C18H25NO3 | chembuyersguide.com |

| Catalog Number | C755350 | impurity.combiomall.inlgcstandards.com |

| Status | Impurity of Capsaicin; Synthesis Intermediate | impurity.comimpurity.comchembuyersguide.com |

| Research Status | Commercially available for research but lacks significant published academic studies. | lgcstandards.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Capsaicin |

| This compound |

Q & A

Q. Basic Research Focus

- In Vitro : Use TRPV1-transfected HEK293 cells with calcium imaging to quantify activation kinetics. Include dose-response curves (10⁻⁹–10⁻⁴ M) and competitive binding assays .

- In Vivo : Employ rodent models of neuropathic pain with behavioral endpoints (e.g., von Frey filament tests). Standardize administration routes (intraplantar vs. systemic) and vehicle controls .

Advanced Consideration : Integrate in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to TRPV1 and correlate with experimental IC50 values. Validate predictions via mutagenesis (e.g., TRPV1-S502A mutants) .

How should researchers structure a comparative analysis of this compound and its analogs to evaluate structure-activity relationships (SAR)?

Q. Advanced Research Focus

-

Variable Selection : Compare substituents at C5 and C7 positions (e.g., hydroxyl vs. methoxy groups) and alkyl chain length.

-

Data Table Design :

Analog C5 Substituent C7 Substituent TRPV1 IC50 (µM) LogP This compound -H -H 0.3 ± 0.05 3.2 Analog A -OH -H 1.1 ± 0.2 2.8 -

Statistical Analysis : Use multivariate regression to identify physicochemical drivers (e.g., LogP, polar surface area) of bioactivity .

Methodological Note : Ensure purity ≥95% for all analogs to minimize confounding factors .

What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices (e.g., plasma, plant extracts)?

Q. Basic Research Focus

- Sensitivity : LC-MS/MS (LOQ 0.1 ng/mL) for low-concentration biological samples.

- Specificity : Use MRM transitions (e.g., m/z 306 → 137 for this compound) to avoid matrix interference .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (80–120%) .

Advanced Consideration : Compare extraction efficiencies of SPE vs. LLE for lipid-rich matrices. Optimize using fractional factorial designs .

How can computational models enhance the prediction of this compound’s pharmacokinetic and toxicity profiles?

Q. Advanced Research Focus

- ADME Prediction : Use tools like SwissADME to estimate bioavailability (%F = 65), CYP450 metabolism, and blood-brain barrier permeability.

- Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts and molecular dynamics simulations to assess off-target binding (e.g., hERG channel inhibition) .

- Validation : Correlate in silico predictions with in vitro hepatic microsome stability assays and Ames test results .

What frameworks are recommended for critically evaluating the reproducibility of this compound studies in literature reviews?

Q. Methodological Guidance

- Data Extraction : Tabulate key parameters (e.g., IC50, n-value, purity) from primary sources.

- Bias Assessment : Use QUADAS-2 to evaluate risk of bias in in vivo studies (e.g., blinding, randomization) .

- Gaps Identification : Flag studies lacking mechanistic data (e.g., absence of competitive binding assays) or insufficient chemical characterization .

Q. Example Table :

| Study | IC50 (µM) | Purity (%) | Assay Type | Bias Risk |

|---|---|---|---|---|

| Smith et al. (2023) | 0.2 | 98 | In vitro (HEK293) | Low |

| Lee et al. (2024) | 5.0 | 90 | In vivo (mouse) | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.